molecular formula C15H22N2O3S B11111308 N-(3,4-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

N-(3,4-dimethylphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11111308
M. Wt: 310.4 g/mol
InChI Key: CMMNMTICHJLANZ-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a carboxamide group, along with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane and a carbonyl compound.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be attached through a nucleophilic substitution reaction using 3,4-dimethylphenyl bromide.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of N-(3,4-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with methoxy groups instead of methyl groups.

    N-(2,3-Dimethylphenyl)-1-methanesulfonylpiperidine-3-carboxamide: A structural isomer with different methyl group positions.

Uniqueness

N-(3,4-DIMETHYLPHENYL)-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methanesulfonyl and carboxamide groups provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-methylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C15H22N2O3S/c1-11-6-7-14(9-12(11)2)16-15(18)13-5-4-8-17(10-13)21(3,19)20/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,16,18)

InChI Key

CMMNMTICHJLANZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C)C

Origin of Product

United States

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